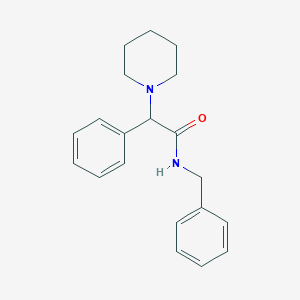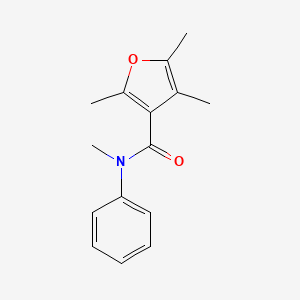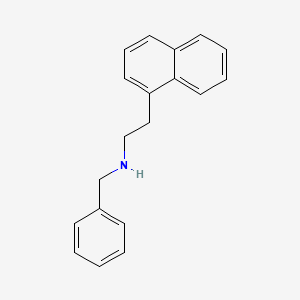![molecular formula C17H18Cl2N4O B7479744 6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CC-115 and belongs to the class of pyridinecarboxamides. CC-115 has been studied for its ability to modulate the activity of various cellular pathways, making it a promising candidate for the treatment of several diseases.
Mechanism of Action
CC-115 works by inhibiting the activity of the mTOR kinase, which is a key regulator of cell growth and survival. By inhibiting mTOR, CC-115 can prevent the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders. CC-115 also activates the DNA damage response pathway, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects. In preclinical studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells, modulate the immune response in autoimmune disorders, and improve cognitive function in animal models of neurodegenerative diseases. CC-115 has also been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of CC-115 is its ability to modulate multiple cellular pathways, making it a promising candidate for the treatment of several diseases. CC-115 has also been shown to have a favorable safety profile in animal studies. However, one limitation of CC-115 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CC-115. One potential application is in the treatment of cancer, where CC-115 could be used in combination with other therapies to improve outcomes. CC-115 could also be studied for its potential therapeutic applications in autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the formulation and delivery of CC-115 to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of CC-115 involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 5-chloro-2-(4-methylpiperazin-1-yl)aniline in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain CC-115 in its pure form. The synthesis process has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
CC-115 has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various cellular pathways, including the PI3K/mTOR and DNA damage response pathways. These pathways are involved in several diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
properties
IUPAC Name |
6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c1-22-6-8-23(9-7-22)15-4-3-13(18)10-14(15)21-17(24)12-2-5-16(19)20-11-12/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQMKUPFRGLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)

![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)







![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)
